(2-Trifluoromethyl-pyridin-3-yl)-acetic acid
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Overview
Description
(2-Trifluoromethyl-pyridin-3-yl)-acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
Trifluoromethylpyridine derivatives are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that tfmp derivatives participate in suzuki–miyaura (sm) coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
It’s known that tfmp derivatives have been used in the protection of crops from pests , indicating their effectiveness in pest control.
Action Environment
The broad application of sm coupling, a reaction in which tfmp derivatives participate, arises from the exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a catalyst, such as palladium or copper, and may be carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-Trifluoromethyl-pyridin-3-yl)-acetic acid can undergo various chemical reactions, including:
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2-Trifluoromethyl-pyridin-3-yl)-acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-(Trifluoromethyl)pyridine-3-carboxylic acid
- 3-(Trifluoromethyl)pyridine-2-carboxylic acid
- 4-(Trifluoromethyl)pyridine
Comparison: (2-Trifluoromethyl-pyridin-3-yl)-acetic acid is unique due to the presence of both a trifluoromethyl group and an acetic acid moiety, which confer distinct chemical and biological properties . Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain chemical reactions and biological assays .
Properties
IUPAC Name |
2-[2-(trifluoromethyl)pyridin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)7-5(4-6(13)14)2-1-3-12-7/h1-3H,4H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSMUBBXXSAUDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000568-14-8 |
Source
|
Record name | 2-[2-(trifluoromethyl)pyridin-3-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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